molecular formula C18H38N4O15S B10765715 (2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

Cat. No.: B10765715
M. Wt: 582.6 g/mol
InChI Key: OOYGSFOGFJDDHP-ULYCNMMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kanamycin A is primarily isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The purification process typically includes steps such as filtration, precipitation, and chromatography to obtain pure kanamycin A .

Industrial Production Methods: In industrial settings, the production of kanamycin A involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various downstream processing steps, including centrifugation, solvent extraction, and crystallization, to isolate and purify kanamycin A. The final product is often converted to its sulfate form for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions: Kanamycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the structure of kanamycin A to enhance its antibacterial activity or reduce its toxicity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of kanamycin A, such as amikacin, which is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid .

Scientific Research Applications

Kanamycin A (sulfate) has a wide range of scientific research applications:

Mechanism of Action

Kanamycin A exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing peptide chain. As a result, nonfunctional or toxic proteins are produced, ultimately leading to bacterial cell death . The primary molecular target of kanamycin A is the bacterial ribosome, and its action disrupts protein synthesis, which is vital for bacterial growth and survival .

Comparison with Similar Compounds

Kanamycin A’s uniqueness lies in its broad-spectrum activity and its ability to be modified chemically to produce derivatives with enhanced properties or reduced toxicity.

Properties

Molecular Formula

C18H38N4O15S

Molecular Weight

582.6 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?;/m1./s1

InChI Key

OOYGSFOGFJDDHP-ULYCNMMHSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O

Origin of Product

United States

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